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molecular formula C11H15IO B8811825 1-(4-Iodobutyl)-4-methoxybenzene CAS No. 73515-08-9

1-(4-Iodobutyl)-4-methoxybenzene

Cat. No. B8811825
M. Wt: 290.14 g/mol
InChI Key: GDXQOJQCDWXWKG-UHFFFAOYSA-N
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Patent
US07405231B2

Procedure details

A mixture consisting of 30.2 g (124 mmol) 1-(4-bromo-butyl)-4-methoxy-benzene, 19.2 g (128 mmol) sodium iodide and 508 ml acetone was heated to reflux temperature for 1 h. The resulting suspension was cooled to r.t. and the precipitated sodium bromide removed by filtration. The filtrate was stripped off the solvents by vacuum distillation and the residue distributed between water and diethyl ether. After drying of the organic phase over sodium sulphate, vacuum distillation gave 34.9 g (97%) of the title compound as slightly yellow liquid.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
508 mL
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1.[I-:14].[Na+]>CC(C)=O>[I:14][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
BrCCCCC1=CC=C(C=C1)OC
Step Two
Name
Quantity
19.2 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
508 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitated sodium bromide removed by filtration
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying of the organic phase over sodium sulphate, vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
ICCCCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 34.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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